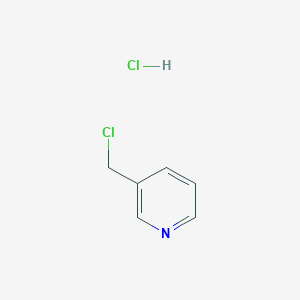

3-(Chloromethyl)pyridine hydrochloride

Vue d'ensemble

Description

3-(Chloromethyl)pyridine hydrochloride (CAS No. 6959-48-4) is a nitrogen-containing heterocyclic compound with the molecular formula C₆H₇Cl₂N and a molecular weight of 164.03 g/mol. It is a hygroscopic, off-white to yellowish solid with an irritating odor . The compound is primarily used as a research chemical in organic synthesis, particularly as a reactive intermediate for introducing pyridylmethyl groups into target molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(chloromethyl)pyridine hydrochloride typically involves the following steps :

Oxidation of 3-methylpyridine: 3-methylpyridine is oxidized to 3-picolinic acid using potassium permanganate in water at 85-90°C.

Esterification: 3-picolinic acid reacts with methanol under acidic conditions to form methyl pyridine-3-carboxylate.

Reduction: Methyl pyridine-3-carboxylate is reduced to 3-pyridinemethanol.

Chlorination: 3-pyridinemethanol reacts with thionyl chloride to produce this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the reaction of pyridyl carbinol with thionyl chloride in an inert organic solvent. The product is then recovered from the reaction medium .

Analyse Des Réactions Chimiques

Types of Reactions: 3-(Chloromethyl)pyridine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydrogencarbonate and peracetic acid in chloroform.

Oxidation: Reagents such as potassium permanganate are used for oxidation reactions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of pyridine carboxylic acids.

Applications De Recherche Scientifique

Synthesis Applications

3-(Chloromethyl)pyridine hydrochloride serves as an important building block in chemical synthesis, particularly for:

- Pharmaceuticals : It is used to synthesize various biologically active compounds, including potential anticancer agents and analgesics .

- Agricultural Chemicals : The compound is investigated for its role in developing herbicides and pesticides due to its reactivity with nucleophiles .

Anticancer Research

Recent studies have highlighted the anticancer potential of derivatives synthesized from this compound:

- A bioassay demonstrated that this compound exhibited carcinogenic properties in Fischer 344 rats and B6C3F1 mice, producing significant incidences of squamous-cell papillomas and carcinomas .

- Various derivatives have shown moderate cytotoxicity against ovarian cancer cells while sparing healthy cells, indicating a selective action that could be harnessed for therapeutic purposes.

Antimycobacterial Activity

Research has also explored the antimycobacterial properties of structural analogs of this compound:

- Modifications to the chloromethyl group significantly affected the efficacy against Mycobacterium tuberculosis, with some derivatives demonstrating low toxicity and favorable pharmacokinetic profiles.

Coordination Chemistry

This compound has been utilized in coordination chemistry, forming complexes with transition metals such as copper(II) and cobalt(II):

| Metal Complex | Properties |

|---|---|

| Cu(II) Complex | Exhibits unique electronic properties influenced by the ligand's structure |

| Co(II) Complex | Demonstrates significant stability and potential catalytic activity |

These complexes have been studied for their potential applications in catalysis and materials science .

Case Studies

- Carcinogenicity Study :

-

Synthesis of Anticancer Agents :

- A series of derivatives were synthesized using this compound, leading to compounds that exhibited selective cytotoxicity against cancer cell lines while minimizing harm to normal cells.

-

Antimycobacterial Efficacy :

- Structural modifications were tested against M. tuberculosis, revealing several promising candidates with low toxicity profiles suitable for further development as antimicrobial agents.

Mécanisme D'action

The mechanism of action of 3-(chloromethyl)pyridine hydrochloride involves its reactivity as a chloromethylating agent. It can alkylate nucleophilic sites in organic molecules, leading to the formation of new carbon-nitrogen or carbon-carbon bonds. This reactivity makes it a valuable intermediate in organic synthesis .

Comparaison Avec Des Composés Similaires

Key Properties:

- Chemical Structure : A pyridine ring substituted with a chloromethyl (-CH₂Cl) group at the 3-position, forming a hydrochloride salt.

- Solubility: Highly soluble in polar solvents like water and ethanol due to its ionic nature.

- Applications : Used in pharmaceuticals (e.g., impurity synthesis in drug development ), agrochemicals, and material science.

Carcinogenicity: A bioassay in Fischer 344 rats and B6C3F₁ mice revealed dose-related squamous-cell carcinomas and papillomas in the forestomach, particularly at high doses (150 mg/kg for rats, 200 mg/kg for mice).

Comparison with Structurally Similar Compounds

2-(Chloromethyl)pyridine Hydrochloride (CAS No. 6959-47-3)

- Structural Difference : Chloromethyl group at the 2-position of the pyridine ring.

- Subcutaneous fibromas in male rats had a non-significant trend (P > 0.05) .

- Regulatory Status: Classified as non-carcinogenic under tested conditions, contrasting with its 3-isomer .

3-(Chloromethyl)-5-methylpyridine Hydrochloride

- Structural Difference : Additional methyl group at the 5-position of the pyridine ring.

- Role in Pharmaceuticals : Identified as Impurity-B in rupatadine synthesis, highlighting its relevance in drug safety profiling .

- Carcinogenicity Data: Limited studies available, but structural modifications (methyl group) may alter reactivity and toxicity compared to the parent compound.

4-Chloro-3-methylpyridine Hydrochloride (CAS No. 19524-08-4)

- Structural Difference : Chlorine at the 4-position and methyl at the 3-position.

- Applications : Used in fine chemical synthesis; lower similarity score (0.87) to 3-(chloromethyl)pyridine hydrochloride in computational analyses .

- Safety Profile: No carcinogenicity data reported, but structural differences likely reduce bioactivity toward forestomach lesions.

Data Tables

Table 1: Structural and Carcinogenicity Comparison

Table 2: Physicochemical Properties

Activité Biologique

3-(Chloromethyl)pyridine hydrochloride (CAS RN: 6959-48-4) is a compound that has garnered attention for its potential biological activities, particularly in the context of carcinogenicity and its interactions with various biological systems. This article synthesizes findings from diverse research studies to provide a comprehensive overview of its biological activity.

- Molecular Formula : CHClN

- Molecular Weight : 164.03 g/mol

- IUPAC Name : 3-(chloromethyl)pyridine;hydrochloride

- Physical State : Hygroscopic solid, soluble in water

Carcinogenicity Studies

A pivotal study conducted by the National Toxicology Program (NTP) assessed the carcinogenic potential of this compound through long-term bioassays in Fischer 344 rats and B6C3F1 mice. The study involved administering the compound via gavage at varying doses over extended periods.

Key Findings:

- Dosing Regimen :

- Rats: 75 mg/kg and 150 mg/kg

- Mice: 100 mg/kg and 200 mg/kg

- Duration :

- Low-dose rats: 103 weeks

- High-dose rats: 83 weeks (due to early deaths)

- Results :

Mechanistic Insights

Research has also delved into the molecular mechanisms underlying the biological activity of this compound. It has been shown to interact with various metal ions, forming coordination complexes that may influence its biological effects.

Coordination Chemistry:

- New coordination compounds of copper(II) and cobalt(II) with this compound have been synthesized, revealing insights into its binding properties and potential applications in catalysis and drug design .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Studies and Literature Review

- Carcinogenicity Assessment :

- Coordination Complexes :

- Chemical Safety Data :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(Chloromethyl)pyridine hydrochloride, and what factors influence reaction efficiency?

The compound is synthesized via chloromethylation of pyridine derivatives. A common method involves reacting pyridine with formaldehyde and HCl under reflux, catalyzed by Lewis acids like ZnCl₂ or AlCl₃ . Alternative approaches include nucleophilic substitution on pre-functionalized pyridine precursors (e.g., 3-picoline derivatives) under controlled conditions. Key factors affecting yield include catalyst loading (10–20 mol%), reaction temperature (80–100°C), and stoichiometric ratios of formaldehyde to pyridine (1:1.2 molar ratio) . Solvent choice (e.g., DMF or DMSO) significantly impacts reaction kinetics by stabilizing intermediates .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Melting Point Analysis : The compound exhibits a melting point of 137–143°C, serving as a preliminary purity indicator .

- NMR Spectroscopy : ¹H NMR (D₂O) shows characteristic peaks: δ 8.5–8.7 (pyridine H-2 and H-6), δ 4.7 (s, CH₂Cl), and δ 4.3 (broad, HCl proton) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) coupled with mass spectrometry (ESI+) confirms molecular ion peaks at m/z 164.03 ([M+H]⁺) .

- Elemental Analysis : Matches theoretical values for C (43.9%), H (4.3%), Cl (43.2%), and N (8.5%) .

Q. What are the common nucleophilic substitution reactions involving this compound?

The chloromethyl group undergoes substitution with amines, thiols, or alcohols. For example:

- Amine Substitution : Reacting with primary amines (e.g., methylamine) in DMF at 60°C yields 3-(aminomethyl)pyridine derivatives, useful in drug discovery .

- Thiol Reactions : Treatment with thiophenol in the presence of K₂CO₃ produces thioether-linked pyridines, applicable in polymer chemistry .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity, while protic solvents (e.g., ethanol) may lead to side reactions like hydrolysis .

Advanced Research Questions

Q. How can substitution reactions be optimized to minimize byproducts like hydrolysis or oxidation?

- Catalyst Screening : Transition-metal catalysts (e.g., CuI) improve selectivity for C–N bond formation over hydrolysis .

- Inert Atmosphere : Conducting reactions under N₂ or Ar prevents oxidation of sensitive nucleophiles (e.g., thiols) .

- Temperature Control : Lower temperatures (40–60°C) reduce thermal degradation, while microwave-assisted synthesis accelerates reaction rates .

- Additives : Bases like NaHCO₃ neutralize HCl byproducts, shifting equilibrium toward substitution .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., genotoxicity vs. non-carcinogenicity)?

- Comparative Studies : Compare activity with structural analogs (e.g., 2-(Chloromethyl)pyridine hydrochloride) to isolate substituent effects. Evidence shows this compound exhibits lower genotoxicity in murine models than its 2-isomer .

- Mechanistic Profiling : Use in vitro assays (e.g., Ames test) to assess mutagenicity and correlate with in vivo data .

- Dose-Response Analysis : Evaluate threshold concentrations for cytotoxic effects; studies suggest dose-dependent apoptosis in human cell lines at >50 µM .

Q. What strategies are recommended for impurity profiling in pharmaceutical intermediates derived from this compound?

- HPLC-MS with Reference Standards : Identify impurities (e.g., unreacted 3-picoline or chloromethylation byproducts) using certified reference materials (e.g., EP/JP standards) .

- Forced Degradation Studies : Expose the compound to heat (60°C, 48 hr), light (UV-A), and acidic/alkaline conditions to simulate stability challenges .

- Quantitative NMR (qNMR) : Integrate impurity peaks against internal standards (e.g., maleic acid) for precise quantification .

Q. How does the dual functionality (chloromethyl and pyridine groups) influence its reactivity in multi-step syntheses?

- Sequential Functionalization : The chloromethyl group reacts first with nucleophiles, while the pyridine nitrogen can later coordinate metals or undergo N-alkylation. For example, coupling with a benzylamine followed by Pd-catalyzed cross-coupling enables access to bipyridine ligands .

- Steric and Electronic Effects : Electron-withdrawing Cl groups enhance electrophilicity at the CH₂Cl site but deactivate the pyridine ring toward electrophilic substitution .

- pH-Dependent Reactivity : Under basic conditions (pH > 9), the pyridine nitrogen becomes protonated, reducing its nucleophilicity and directing reactions to the chloromethyl group .

Q. Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Fume hoods are mandatory due to HCl vapor release .

- Waste Management : Neutralize acidic residues with NaHCO₃ before disposal. Collect chlorinated byproducts separately for hazardous waste processing .

- Storage : Store in airtight containers at –20°C to prevent hygroscopic degradation .

Propriétés

IUPAC Name |

3-(chloromethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN.ClH/c7-4-6-2-1-3-8-5-6;/h1-3,5H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZGLOGCJCWBBIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN.ClH, C6H7Cl2N | |

| Record name | 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20001 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3099-31-8 (Parent) | |

| Record name | 3-(Chloromethyl)pyridine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006959484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6020309 | |

| Record name | 3-(Chloromethyl)pyridine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-(chloromethyl)pyridine hydrochloride appears as yellow powder or yellow-tan solid with an irritating odor. (NTP, 1992), Yellow or tannish-yellow solid with an irritating odor; Hygroscopic; [CAMEO] Off-white powder; [MSDSonline] | |

| Record name | 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20001 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-(Chloromethyl)pyridine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4349 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20001 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

6959-48-4 | |

| Record name | 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20001 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-(Chloromethyl)pyridine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6959-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)pyridine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006959484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Chloromethyl)pyridine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)pyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLOROMETHYLPYRIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQA8FYP4YN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

286 to 291 °F (NTP, 1992), 137-143 °C | |

| Record name | 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20001 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.